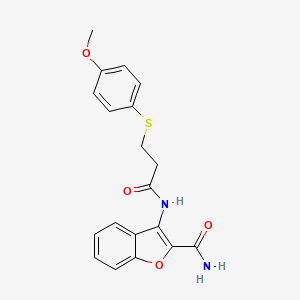
3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high purity and yield.
化学反応の分析
3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.
Industry: It can be used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct biological activities and applications.
生物活性
The compound 3-(3-((4-Methoxyphenyl)thio)propanamido)benzofuran-2-carboxamide is a derivative of benzofuran, a class of compounds recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H19N2O3S
- Molecular Weight : 345.42 g/mol
This compound features a benzofuran core with a methoxyphenyl thio group and a propanamido moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and bacterial cell wall synthesis, leading to anti-tumor and antibacterial effects.
- Modulation of Cell Signaling Pathways : It is suggested that this compound can modulate pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Anti-Tumor Activity
Research indicates that benzofuran derivatives exhibit significant anti-tumor properties. For instance, one study demonstrated that related benzofuran compounds could suppress the proliferation of hepatocellular carcinoma (HCC) cells by inhibiting the epithelial-mesenchymal transition (EMT), which is crucial for metastasis .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| BMBF | 48.22 (24h), 38.15 (48h) | Huh7 |
| Control | >80 | Normal Hepatocytes |
The above table summarizes findings from cytotoxicity assays where the compound exhibited selective toxicity towards cancer cells while sparing normal cells.
Antibacterial Activity
Benzofuran derivatives have also been noted for their antibacterial properties. The presence of the methoxyphenyl thio group enhances the compound's ability to disrupt bacterial cell processes, making it a candidate for further investigation in antimicrobial therapy .
Case Studies and Research Findings
- Study on Anti-Metastatic Effects :
- Antioxidant Properties :
特性
IUPAC Name |
3-[3-(4-methoxyphenyl)sulfanylpropanoylamino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-24-12-6-8-13(9-7-12)26-11-10-16(22)21-17-14-4-2-3-5-15(14)25-18(17)19(20)23/h2-9H,10-11H2,1H3,(H2,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVINJKTPIWKDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














